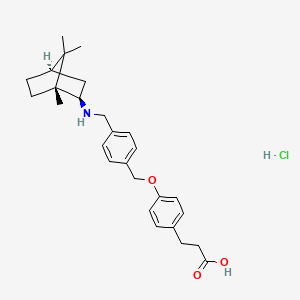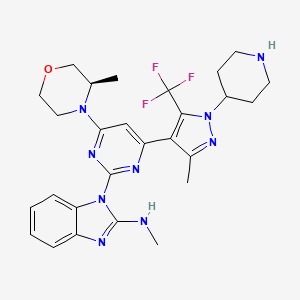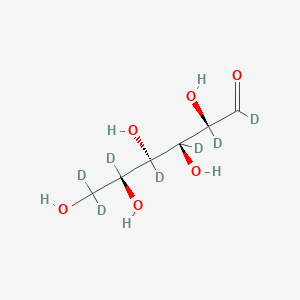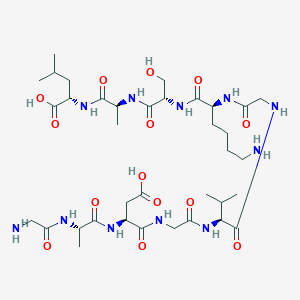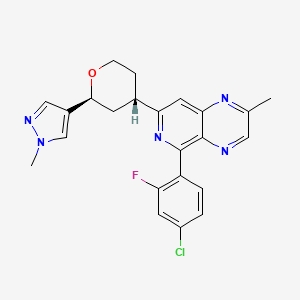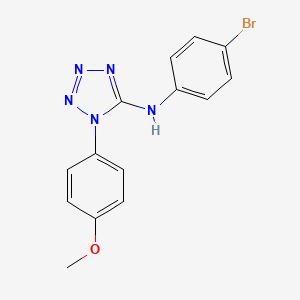
Antitubercular agent-18
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antitubercular agent-18 is a synthetic compound designed to combat tuberculosis, a contagious disease caused by Mycobacterium tuberculosis. This compound is part of a broader class of antitubercular agents that aim to inhibit the growth and proliferation of the tuberculosis-causing bacteria. Tuberculosis primarily affects the lungs but can also impact other organ systems. The development of this compound is crucial in the fight against drug-resistant strains of Mycobacterium tuberculosis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of antitubercular agent-18 involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common synthetic route includes the following steps:
Formation of Intermediate A: This step involves the reaction of a substituted aromatic aldehyde with a thiophenol derivative in the presence of a base such as potassium carbonate in dimethylformamide.
Cyclization to Intermediate B: The intermediate A undergoes cyclization with a hydrazine derivative in ethanol, catalyzed by sodium hydroxide.
Final Coupling Reaction: The intermediate B is then coupled with a heteroaryl aldehyde in the presence of a base to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions: Antitubercular agent-18 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with modified functional groups.
Substitution: Formation of substituted derivatives with new functional groups attached.
科学研究应用
Antitubercular agent-18 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and pathways in organic synthesis.
Biology: Investigated for its effects on bacterial cell walls and its potential to inhibit bacterial growth.
Medicine: Explored as a potential therapeutic agent for treating drug-resistant tuberculosis.
Industry: Utilized in the development of new antitubercular drugs and formulations.
作用机制
The mechanism of action of antitubercular agent-18 involves inhibiting the synthesis of mycobacterial cell walls. The compound targets specific enzymes involved in the biosynthesis of the cell wall, such as arabinosyltransferases. By inhibiting these enzymes, this compound disrupts the integrity of the bacterial cell wall, leading to cell lysis and death. The compound also interferes with the transcription and translation processes, further inhibiting bacterial growth.
相似化合物的比较
Isoniazid: A first-line antitubercular drug that inhibits mycolic acid synthesis.
Rifampicin: Another first-line drug that inhibits bacterial RNA polymerase.
Ethambutol: Inhibits arabinosyltransferases involved in cell wall biosynthesis.
Pyrazinamide: Disrupts membrane transport and energy production in Mycobacterium tuberculosis.
Uniqueness of Antitubercular Agent-18: this compound is unique due to its dual mechanism of action, targeting both cell wall synthesis and transcription processes. This dual action makes it particularly effective against drug-resistant strains of Mycobacterium tuberculosis. Additionally, its synthetic versatility allows for the modification of its structure to enhance its efficacy and reduce potential side effects.
属性
分子式 |
C14H12BrN5O |
|---|---|
分子量 |
346.18 g/mol |
IUPAC 名称 |
N-(4-bromophenyl)-1-(4-methoxyphenyl)tetrazol-5-amine |
InChI |
InChI=1S/C14H12BrN5O/c1-21-13-8-6-12(7-9-13)20-14(17-18-19-20)16-11-4-2-10(15)3-5-11/h2-9H,1H3,(H,16,17,19) |
InChI 键 |
ATCXHWLLJKSCGW-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)NC3=CC=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



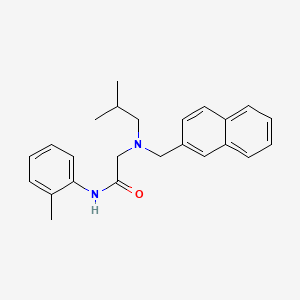
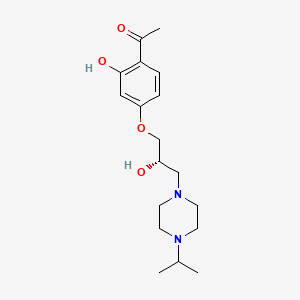
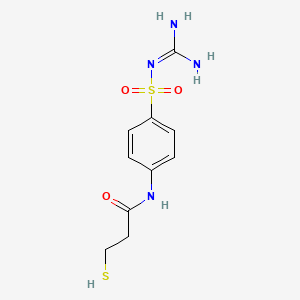
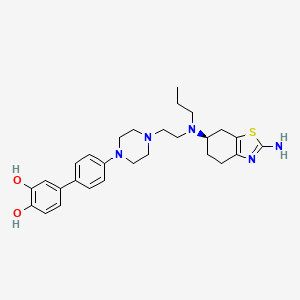
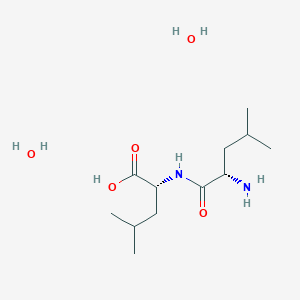
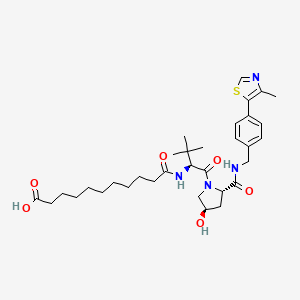
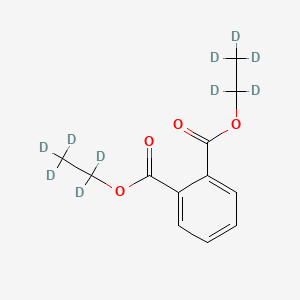
![N-[(R)-(3-chloro-4-fluorophenyl)-[(2S,4R)-4-hydroxypyrrolidin-2-yl]methyl]-1-fluoro-7-methoxyisoquinoline-6-carboxamide](/img/structure/B12407290.png)
